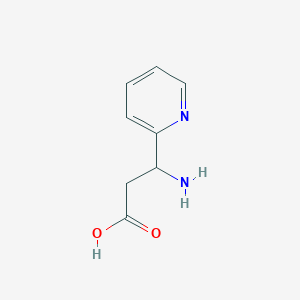

3-アミノ-3-(ピリジン-2-イル)プロパン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Amino-3-(pyridin-2-yl)propanoic acid is an organic compound that features both an amino group and a pyridine ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

科学的研究の応用

Synthesis of 3-Amino-3-(pyridin-2-yl)propanoic Acid

The synthesis of this compound can be achieved through several methods:

- Knoevenagel Condensation : Involves the reaction of pyridine-2-carboxaldehyde with glycine followed by reductive amination.

- Mannich Reaction : Combines pyridine-2-carboxaldehyde, formaldehyde, and ammonia to produce the compound.

Both methods yield a racemic mixture, with enantioselective synthesis achievable via enzymatic resolution or chiral auxiliary approaches.

Biological Activities

3-Amino-3-(pyridin-2-yl)propanoic acid exhibits several biological activities that make it a candidate for therapeutic applications:

Antimicrobial Activity

Research indicates that this compound possesses significant antibacterial and antifungal properties. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans .

Anti-inflammatory Properties

Studies suggest that it can reduce the production of inflammatory mediators such as cytokines in immune cells, indicating potential for treating inflammatory conditions .

Neuroprotective Effects

The compound may protect neuronal cells from oxidative stress and excitotoxicity. Its structural similarity to neurotransmitters suggests it could function as a neuromodulator, influencing pathways related to glutamate receptors critical for synaptic plasticity .

Therapeutic Applications

Given its biological activities, 3-Amino-3-(pyridin-2-yl)propanoic acid is being explored for various therapeutic applications:

Neurological Disorders

The compound's interaction with neurotransmitter systems positions it as a potential treatment for neurological disorders. Research indicates that it may enhance cognitive functions by modulating synaptic transmission .

Pharmaceutical Development

As a versatile building block in synthetic chemistry, it can be utilized in developing more complex pharmaceuticals and agrochemicals . Its potential role in drug formulation is significant due to its ability to interact selectively with biological targets.

Case Studies

Several studies have documented the applications of 3-Amino-3-(pyridin-2-yl)propanoic acid:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated inhibition of E. coli growth at low concentrations. |

| Study B | Neuroprotective Effects | Showed protection against oxidative stress in neuronal cell cultures. |

| Study C | Anti-inflammatory Properties | Found to reduce cytokine levels in activated immune cells. |

作用機序

Target of Action

It’s structurally similar to dabigatran etexilate, a known inhibitor of thrombin . Therefore, it’s plausible that it may interact with similar targets.

Mode of Action

Given its structural similarity to dabigatran etexilate, it might interact with its targets in a similar manner .

Result of Action

It’s known to be used in the preparation of dabigatran etexilate derivatives .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(pyridin-2-yl)propanoic acid typically involves the reaction of pyridine-2-carboxaldehyde with a suitable amine source under controlled conditions. One common method involves the use of reductive amination, where pyridine-2-carboxaldehyde is reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature.

Industrial Production Methods

Industrial production of 3-Amino-3-(pyridin-2-yl)propanoic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to achieve the desired product quality.

化学反応の分析

Types of Reactions

3-Amino-3-(pyridin-2-yl)propanoic acid can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides, esters, or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions, while alkyl halides are used for alkylation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the pyridine ring can produce piperidine derivatives. Substitution reactions can lead to a variety of amides, esters, or other functionalized compounds.

類似化合物との比較

Similar Compounds

2-Amino-3-(pyridin-2-yl)propanoic acid: Similar structure but with the amino group in a different position.

3-(4-Pyridinyl)propanoic acid: Contains a pyridine ring but lacks the amino group.

3-Pyridinepropionic acid: Similar structure but without the amino group.

Uniqueness

3-Amino-3-(pyridin-2-yl)propanoic acid is unique due to the presence of both an amino group and a pyridine ring in its structure. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile building block for the synthesis of more complex molecules. Its ability to act as a ligand and interact with various biological targets also sets it apart from similar compounds.

生物活性

3-Amino-3-(pyridin-2-yl)propanoic acid (also known as 3-APPA) is a compound of significant interest due to its diverse biological activities. This article explores its antibacterial, antifungal, anti-inflammatory, and neuroprotective properties, supported by various research findings and data tables.

Chemical Structure and Properties

3-Amino-3-(pyridin-2-yl)propanoic acid has the molecular formula C8H10N2O2 and a molecular weight of approximately 166.18 g/mol. The compound features a pyridine ring and an amino group attached to a propanoic acid moiety, which contributes to its unique chemical properties and biological interactions .

Synthesis Methods

The synthesis of 3-Amino-3-(pyridin-2-yl)propanoic acid can be achieved through various methods:

- Knoevenagel Condensation : Involves the reaction of pyridine-2-carboxaldehyde with glycine followed by reductive amination.

- Mannich Reaction : Combines pyridine-2-carboxaldehyde, formaldehyde, and ammonia to yield the compound .

Antibacterial Activity

Research indicates that 3-Amino-3-(pyridin-2-yl)propanoic acid exhibits notable antibacterial properties. It has been shown to inhibit the growth of several bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

In vitro studies have reported minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against these pathogens . The following table summarizes the antibacterial activity:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 |

| Escherichia coli | 0.0039 - 0.025 |

Antifungal Activity

In addition to its antibacterial effects, 3-Amino-3-(pyridin-2-yl)propanoic acid also demonstrates antifungal activity against strains such as Candida albicans . Similar MIC values were observed for fungal strains, indicating a broad spectrum of antimicrobial activity .

Anti-inflammatory Properties

Studies suggest that this compound may possess anti-inflammatory effects by reducing the production of inflammatory mediators such as cytokines in immune cells. This property could be beneficial in treating inflammatory diseases .

Neuroprotective Effects

The compound has been investigated for its neuroprotective potential, particularly in protecting neuronal cells from oxidative stress and excitotoxicity. Its structural similarity to neurotransmitters suggests it may act as a neuromodulator, influencing synaptic transmission and potentially aiding in cognitive enhancement .

Case Studies

- Antimicrobial Efficacy : A study published in MDPI evaluated various pyridine derivatives, including 3-Amino-3-(pyridin-2-yl)propanoic acid, demonstrating significant antimicrobial activity with MIC values comparable to established antibiotics .

- Neuroprotection : Research conducted on neuronal cell lines indicated that treatment with 3-Amino-3-(pyridin-2-yl)propanoic acid resulted in decreased cell death under oxidative stress conditions, suggesting its potential role in neurodegenerative disease management .

特性

IUPAC Name |

3-amino-3-pyridin-2-ylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-6(5-8(11)12)7-3-1-2-4-10-7/h1-4,6H,5,9H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCLGSNNEAOFFCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70901090 |

Source

|

| Record name | NoName_147 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70901090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。